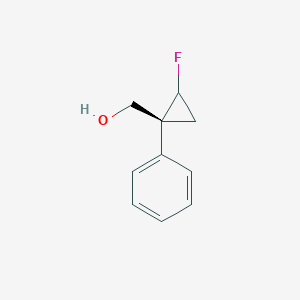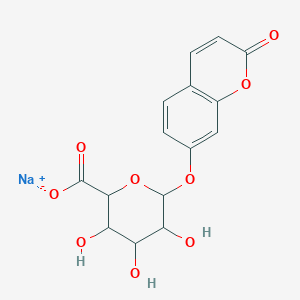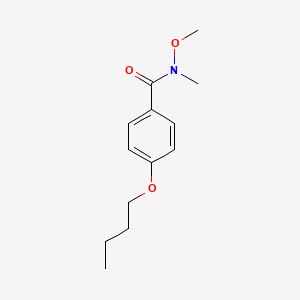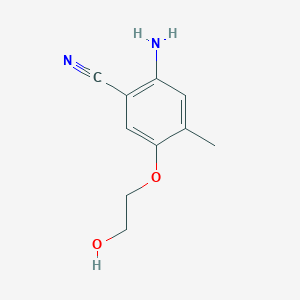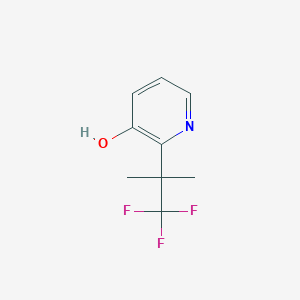
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol is an organic compound with the molecular formula C8H10F3NO It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from Pyridine Derivatives: One common method involves the reaction of 3-hydroxypyridine with 2-(1,1,1-trifluoro-2-methylpropan-2-yl) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same reactants but utilizes automated systems to maintain optimal temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-methylpropan-2-ol: Similar in structure but lacks the pyridine ring, making it less versatile in chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains additional fluorine atoms, which can significantly alter its chemical properties and reactivity.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,9(10,11)12)7-6(14)4-3-5-13-7/h3-5,14H,1-2H3 |
InChI Key |
JGMKLIYNYINOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14805454.png)

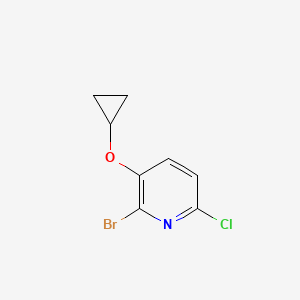

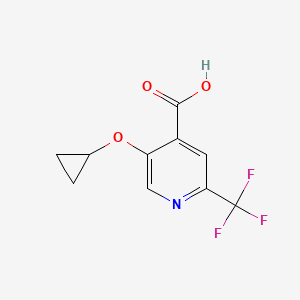
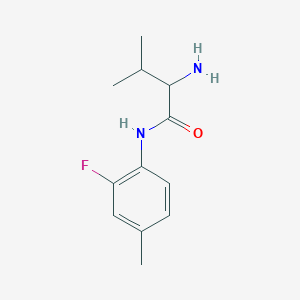

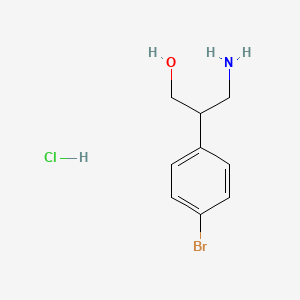
![5-[4-(Methylthio)phenyl]oxazole](/img/structure/B14805489.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)
